N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide is a synthetic organic compound that features a furan ring, an indole moiety, and a butyramide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling reactions: The furan and indole units can be coupled using a suitable linker, such as an ethyl group, through reactions like Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole moiety can be reduced under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indole could produce indoline derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)butyramide
- N-(2-(indolin-1-yl)ethyl)butyramide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)butyramide is unique due to the combination of the furan and indole moieties linked by an ethyl group and capped with a butyramide group. This unique structure may confer specific biological activities or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-6-18(21)19-13-16(17-9-5-12-22-17)20-11-10-14-7-3-4-8-15(14)20/h3-5,7-9,12,16H,2,6,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVJADDZDLXDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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